An In-depth Technical Guide to 2-Iodoheptane: Chemical Properties and Structure
An In-depth Technical Guide to 2-Iodoheptane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-iodoheptane. The information is curated for professionals in research and development, with a focus on delivering precise data and outlining logical experimental workflows.
Chemical Structure and Identifiers
2-Iodoheptane is a secondary alkyl iodide characterized by a seven-carbon chain with an iodine atom attached to the second carbon atom. This structure dictates its reactivity, making it a useful intermediate in organic synthesis.
| Identifier | Value | Reference |
| IUPAC Name | 2-iodoheptane | [1][2] |
| CAS Number | 18589-29-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₅I | [1][2][3][4] |
| SMILES | CCCCCC(C)I | [2][4] |
| InChI | InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | [1][2][5] |
| InChIKey | QAUTWECDRZFXMN-UHFFFAOYSA-N | [1][2][4][5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-iodoheptane. It is important to note that some of the available data are predicted values or may refer to its isomer, 1-iodoheptane, due to a lack of extensive experimental data for the 2-isomer.
| Property | Value | Notes | Reference |
| Molecular Weight | 226.10 g/mol | - | [2][4][6] |
| Boiling Point | 193.85 °C | Estimated | [3] |
| Melting Point | -48.2 °C | Estimated | [3][7] |
| Density | 1.350 g/cm³ | - | [3] |
| Refractive Index | 1.492 (n20/D) | Predicted | [3] |
| Vapor Pressure | 0.6 ± 0.4 mmHg | at 25°C, Predicted | [3] |
| Flash Point | 65.0 ± 14.6 °C | Predicted | [3] |
| LogP | 4.50 | Predicted | [3][6] |
Solubility
Based on the principle of "like dissolves like," 2-iodoheptane, as a relatively nonpolar molecule, is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[8] The table below provides qualitative solubility information, primarily based on data for the related compound 1-iodoheptane.
| Solvent | Solubility | Reference |
| Water | Insoluble | [9] |
| Ethanol | Soluble | [9] |
| Diethyl Ether | Soluble | [9] |
| Acetone | Soluble | [9] |
| Chloroform | Soluble | [9] |
| Benzene | Miscible | [9] |
| Carbon Tetrachloride | Soluble | [8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of 2-iodoheptane. The following information is available in public databases.
| Spectroscopy Type | Data Availability | Reference |
| Mass Spectrometry (GC-MS) | Available (Electron Ionization) | [1][2][5][10] |
| ¹³C NMR Spectroscopy | Available | [2] |
| Infrared (IR) Spectroscopy | Available (Vapor Phase) | [2] |
| Gas Chromatography (GC) | Kovats Retention Index data available | [1][2][10][11][12] |
Reactivity and Synthesis
As a secondary alkyl iodide, 2-iodoheptane is a versatile reagent in organic synthesis. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. It can be used to introduce the heptan-2-yl group into various molecules.
Below is a logical workflow for a potential synthesis of 2-iodoheptane from 2-heptanol.
Caption: A logical workflow for the synthesis of 2-iodoheptane.
Biological Activity
There is currently a limited amount of publicly available information regarding the specific biological activities or signaling pathways associated with 2-iodoheptane. For drug development professionals, this indicates that 2-iodoheptane is an unexplored chemical entity in terms of its pharmacological potential.
To assess its biological activity, a standard screening cascade would be employed. This workflow would begin with high-throughput in vitro assays to identify any potential biological effects, followed by more detailed secondary assays to understand the mechanism of action and potential toxicity.
The following diagram illustrates a general experimental workflow for evaluating the biological activity of a novel compound like 2-iodoheptane.
Caption: A general workflow for screening the biological activity of a chemical compound.
Safety and Toxicology
Specific toxicological data for 2-iodoheptane is not well-documented. However, based on the Material Safety Data Sheet (MSDS) for its isomer, 1-iodoheptane, it should be handled as a hazardous substance.[13]
Potential Hazards (based on 1-iodoheptane):
-
Harmful if swallowed.[13]
-
Irritating to eyes, respiratory system, and skin.[13]
-
May cause drowsiness or dizziness upon inhalation of vapors.[13]
-
Combustible, with a slight fire hazard when exposed to heat or flame.[13]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are strongly recommended when handling 2-iodoheptane.
References
- 1. Heptane, 2-iodo- [webbook.nist.gov]
- 2. 2-Iodoheptane | C7H15I | CID 519590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-iodoheptane [stenutz.eu]
- 5. spectrabase.com [spectrabase.com]
- 6. (2S)-2-iodoheptane | C7H15I | CID 89996699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Solutions [chemed.chem.purdue.edu]
- 9. chembk.com [chembk.com]
- 10. Heptane, 2-iodo- [webbook.nist.gov]
- 11. Heptane, 2-iodo- [webbook.nist.gov]
- 12. Heptane, 2-iodo- [webbook.nist.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
